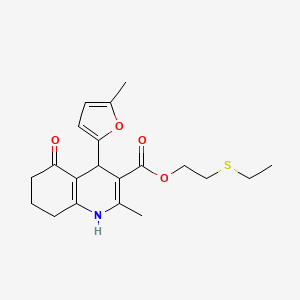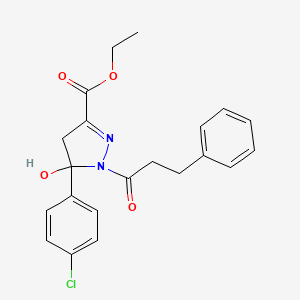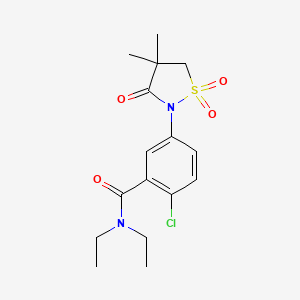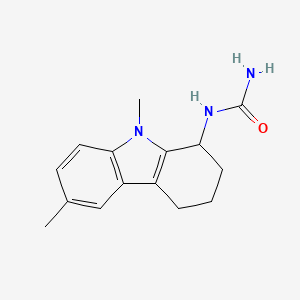
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate, also known as MTT, is a commonly used assay reagent in scientific research. It is a yellow tetrazolium salt that is widely used in cell viability assays to determine the number of viable cells in a given sample. MTT is a popular choice for this purpose due to its high sensitivity, low toxicity, and ease of use.
Mécanisme D'action
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells in the sample. The formazan product can be quantified using a spectrophotometer, allowing researchers to determine the number of viable cells in a given sample.
Biochemical and Physiological Effects:
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate has no known biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell metabolism or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is its high sensitivity, which allows for the detection of even small changes in cell viability. It is also easy to use and can be adapted for use with a variety of cell types. However, 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays can be time-consuming and require specialized equipment, such as a spectrophotometer. Additionally, 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays are not suitable for use with all cell types and may produce false results in certain situations.
Orientations Futures
There are several potential future directions for 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate research. One area of interest is the development of new methods for 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate synthesis that are more efficient and cost-effective. Another area of interest is the development of new 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate-based assays that can be used to assess other aspects of cell function, such as apoptosis or oxidative stress. Additionally, there is interest in exploring the use of 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate in combination with other assay reagents to improve the accuracy and sensitivity of cell viability assays.
Méthodes De Synthèse
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate can be synthesized using a variety of methods, including the reaction of 2,5-dimethylthiazolium chloride with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. The resulting product is then treated with butane sulfonic acid to produce 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate.
Applications De Recherche Scientifique
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate is widely used in scientific research to assess cell viability and proliferation. It is commonly used in drug discovery and toxicology studies, as well as in cancer research. 4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)-2-butanesulfonate assays are also used to evaluate the cytotoxicity of various compounds and to assess the effects of different treatments on cell growth and survival.
Propriétés
IUPAC Name |
4-(2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S2/c1-9-4-5-13-12(8-9)14(11(3)18-13)7-6-10(2)19(15,16)17/h4-5,8,10H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADRIRJKGAPFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=[N+]2CCC(C)S(=O)(=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethyl-1,3-benzothiazol-3-ium-3-yl)butane-2-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5128624.png)
![N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5128627.png)
![N-[3-(2-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5128635.png)

![N-(4-iodophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5128659.png)
![5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5128663.png)
![N-(3-chlorophenyl)-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B5128673.png)

![1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5128698.png)
![4-{2-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5128711.png)

![(4aS*,8aR*)-2-({2-[(3-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B5128727.png)
